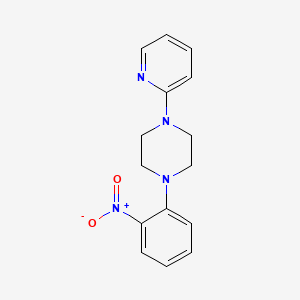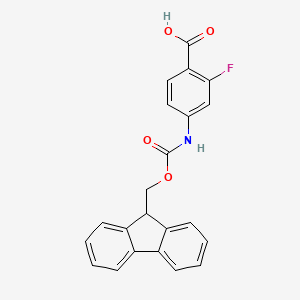
1-(2-Nitrophenyl)-4-(pyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrophenyl)-4-(pyridin-2-yl)piperazine is a chemical compound . It is a derivative of piperazine , a class of compounds that have been widely used in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Odusami et al. reported the synthesis of novel N-(2′-nitrophenyl)pyrrolidine-2-carboxamides with the aim of searching for amino acid analogues with antibacterial properties .Molecular Structure Analysis
The molecular structure of 1-(2-Nitrophenyl)-4-(pyridin-2-yl)piperazine is characterized by a piperazine ring, which is a saturated cyclic compound containing two nitrogen atoms . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, and contributes to the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
- Piperazine derivatives, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, have significant importance in medicinal chemistry. These compounds are synthesized through efficient processes and are characterized by spectral analysis. Docking studies suggest potential applications in drug design (Balaraju, Kalyani, & Laxminarayana, 2019).
Anticancer Research
- Piperazine-2,6-dione derivatives, synthesized using amines like pyridin-2-ylmethanamine, have been evaluated for their anticancer activity. These compounds have shown promising results against various cancer cell lines, suggesting their potential use in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).
Coordination Chemistry and Material Science
- Complexes involving pyridine-4-carbonyl-hydrazine carbodithioate and 4-(2-methoxyphenyl)piperazine-1-carbodithioate have been synthesized and characterized, with a focus on their structural and thermal properties. Such studies are crucial in the field of coordination chemistry and material science (Bharati et al., 2013).
Antiviral Research
- The synthesis of 3-(pyridin-4-yl)-1,2,4-triazines and their analogs, including 4-nitrophenyl compounds, has led to new compounds with promising characteristics against the vaccinia virus. This indicates potential applications in the development of antiviral drugs (Shabunina et al., 2021).
Corrosion Inhibition
- The novel green catalyst 1-[(4-nitrophenyl) methyl]-4-(pyridin-2-yl)piperazine (NMPP) polymer composite has been synthesized and characterized for its potential as a corrosion inhibitor. This highlights its application in protecting materials like mild steel in corrosive environments (Anbalagan, Ravisankar, & Govindhan, 2020).
Crystallography and Structural Chemistry
- Research on the structural analysis of compounds like 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine provides insights into the crystallography and intermolecular interactions in such molecules. These studies are essential for understanding the physical and chemical properties of these compounds (Awasthi, Sharma, Yadav, & Pandey, 2014).
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-19(21)14-6-2-1-5-13(14)17-9-11-18(12-10-17)15-7-3-4-8-16-15/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOVZNAFGIAXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2425243.png)
![2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B2425245.png)
![3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2425246.png)
![2-(2-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425248.png)
![Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2425249.png)
![(1S,3R)-3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide](/img/structure/B2425250.png)
![2,4-dimethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2425252.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2425253.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2425256.png)

